molecular formula C20H24ClN3O3S B6482563 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide CAS No. 897612-85-0

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

Cat. No. B6482563
CAS RN: 897612-85-0
M. Wt: 421.9 g/mol
InChI Key: QQKIIVNLGBSBEA-UHFFFAOYSA-N
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Description

“N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide” is a chemical compound that is a potent and selective D4 dopamine receptor ligand . It is a solid substance that is soluble in DMSO but insoluble in water .


Synthesis Analysis

The synthesis of this compound involves structural modifications on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring linked to a benzamide moiety through an alkyl chain . The compound also contains a sulfonyl group attached to the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO but insoluble in water . Its empirical formula is C20H24ClN3O2 and its molecular weight is 373.88 .

Scientific Research Applications

Pharmaceutical Applications

The compound is a high-affinity and selective dopamine D4 receptor ligand . This makes it potentially useful in the development of drugs targeting the dopamine D4 receptor, which is implicated in several neurological and psychiatric disorders.

Psychoactive Substances

Piperazine, a structural motif in this compound, is found in psychoactive substances used illegally for recreational purposes . However, it’s important to note that the use of such substances is illegal and harmful.

Antidepressant and Antipsychotic Drugs

Piperazine derivatives are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Parkinson’s and Alzheimer’s Disease Treatments

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could potentially be used in the development of treatments for these diseases.

Antibacterial Activity

Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial drugs.

Analytical Applications

The compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders . .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a solution and absorbed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific physiological and pathological context in which it is used. Given its potent and selective action on the D4 dopamine receptor , it could potentially influence neurological processes and conditions associated with this receptor.

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-16-4-2-5-17(14-16)20(25)22-8-13-28(26,27)24-11-9-23(10-12-24)19-7-3-6-18(21)15-19/h2-7,14-15H,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKIIVNLGBSBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

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